Superior Reactivity in Pd-Catalyzed P–C Cross-Coupling: Iodo > Bromo > Chloro
In microwave-assisted Pd(OAc)2-catalyzed Hirao P–C coupling reactions with Ph2P(O)H, iodobenzene exhibits significantly higher reactivity than bromobenzene. The established reactivity order is iodobenzene > bromobenzene > phenyl triflate [1]. While this study was conducted on unsubstituted halobenzenes, the relative leaving group propensity of iodine over bromine is a class-level inference directly applicable to 2-isopropyl-substituted derivatives. The ortho-isopropyl group in 2-iodoisopropylbenzene introduces steric hindrance that can slow oxidative addition relative to iodobenzene, but the intrinsic C–I vs. C–Br reactivity advantage persists.
| Evidence Dimension | Relative reactivity in Pd-catalyzed P–C coupling (Hirao reaction) |
|---|---|
| Target Compound Data | Iodobenzene (class representative): Most reactive |
| Comparator Or Baseline | Bromobenzene: Less reactive; Phenyl triflate: Least reactive |
| Quantified Difference | Reactivity order: I > Br > OTf (qualitative rank) |
| Conditions | Microwave-assisted Pd(OAc)2 catalysis, Ph2P(O)H reagent, 120°C |
Why This Matters
For procurement, this establishes that the iodo-derivative enables lower catalyst loadings and milder conditions than the bromo-analog, directly impacting cost and reaction robustness.
- [1] Keglevich, G., Henyecz, R., & Mucsi, Z. (2020). A Study on the Reactivity of Monosubstituted Benzenes in the MW-Assisted Pd(OAc)2-catalyzed Hirao Reaction with Ph2P(O)H and (EtO)2P(O)H Reagents. Current Organic Chemistry, 24(9), 1048-1054. View Source
